molecular formula C12H12ClNO B8662499 3-(4-chlorophenyl)oxane-3-carbonitrile

3-(4-chlorophenyl)oxane-3-carbonitrile

Cat. No. B8662499
M. Wt: 221.68 g/mol
InChI Key: XVHUHGASAZHXGT-UHFFFAOYSA-N
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Patent
US07635715B2

Procedure details

A mixture of 2-(4-chlorophenyl)acetonitrile (73 g, 483 mmol) and 1-chloro-3-(chloromethoxy)propane (69.1 g, 483 mmol) in ethoxyethane (242 mL, 483 mmol) was added dropwise to a mixture of NaH (57 g, 1437 mmol) in 1-methylpyrrolidin-2-one (1208 mL, 483 mmol) at −20° C. The reaction was stirred for 12 hours and then slowly quenched with H2O. The reaction mixture was extracted with ether (5×), and the combined organic layers were washed with H2O (3×) and brine (1×), dried over Na2SO4, filtered, and concentrated in vacuo to give the desired nitrile as a yellow oil. MS m/e=223.2 (M+H)+.
Quantity
73 g
Type
reactant
Reaction Step One
Quantity
69.1 g
Type
reactant
Reaction Step One
Quantity
242 mL
Type
reactant
Reaction Step One
Name
Quantity
57 g
Type
reactant
Reaction Step Two
Quantity
1208 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#[N:10])=[CH:4][CH:3]=1.Cl[CH2:12][CH2:13][CH2:14][O:15][CH2:16]Cl.C(OCC)C.[H-].[Na+].CN1CCCC1=O>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:9]#[N:10])[CH2:12][CH2:13][CH2:14][O:15][CH2:16]2)=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
73 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CC#N
Name
Quantity
69.1 g
Type
reactant
Smiles
ClCCCOCCl
Name
Quantity
242 mL
Type
reactant
Smiles
C(C)OCC
Step Two
Name
Quantity
57 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1208 mL
Type
reactant
Smiles
CN1C(CCC1)=O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
slowly quenched with H2O
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ether (5×)
WASH
Type
WASH
Details
the combined organic layers were washed with H2O (3×) and brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1(COCCC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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